molecular formula C5H10Cl2N4O B8122707 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride

2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride

Cat. No.: B8122707
M. Wt: 213.06 g/mol
InChI Key: VOBUYBGNPVBYSR-UHFFFAOYSA-N
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Description

2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride involves the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1-(protected)-1H-imidazol-4-yl)ethanone . The preferred process utilizes sodium borohydride in a polar solvent such as water, lower alkyl alcohols, or mixtures thereof . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various imidazole derivatives.

    Reduction: Catalytic reduction is a key step in its synthesis.

    Substitution: The amino groups in the compound can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is commonly used for the reduction process.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further modified for specific applications in medicinal chemistry and other fields.

Scientific Research Applications

2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone: The base form of the compound without the dihydrochloride addition.

    6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one: Another imidazole derivative with similar properties.

Uniqueness

2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its stability as a dihydrochloride salt also makes it suitable for various applications in research and industry.

Properties

IUPAC Name

2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c6-1-3(10)4-5(7)9-2-8-4;;/h2H,1,6-7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBUYBGNPVBYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Reactant of Route 2
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Reactant of Route 3
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Reactant of Route 4
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Reactant of Route 5
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Reactant of Route 6
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride

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